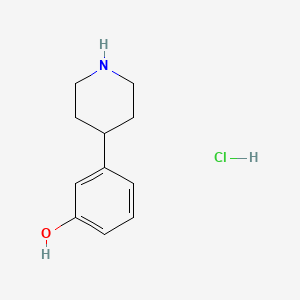

3-(Piperidin-4-yl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Piperidin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H15NO . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

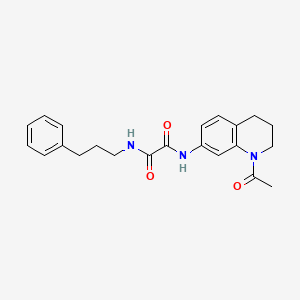

The molecular structure of 3-(Piperidin-4-yl)phenol hydrochloride consists of a piperidine ring attached to a phenol group . The InChI code for this compound is 1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 .Chemical Reactions Analysis

Piperidine derivatives, including 3-(Piperidin-4-yl)phenol hydrochloride, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Piperidin-4-yl)phenol hydrochloride include a molecular weight of 177.24, a predicted density of 1.073±0.06 g/cm3, a melting point of 225°C, and a predicted boiling point of 320.9±42.0 °C .Applications De Recherche Scientifique

Drug Synthesis and Design

3-(Piperidin-4-yl)phenol hydrochloride: is a piperidine derivative, which is a crucial building block in drug synthesis . Piperidine structures are found in many pharmaceuticals due to their versatility and biological relevance. This compound can be used to create novel drugs with potential therapeutic effects. Its structure allows for the introduction of various functional groups, making it a valuable scaffold for medicinal chemistry.

Pharmacological Research

In pharmacology, 3-(Piperidin-4-yl)phenol hydrochloride can be used to study the pharmacokinetics and pharmacodynamics of piperidine-based drugs . It serves as a model compound to understand how structural changes can affect the biological activity and metabolism of these drugs in the body.

Biological Activity Profiling

This compound’s derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects . Researchers can modify the piperidin-4-yl moiety to develop new compounds and evaluate their efficacy and safety in various biological assays.

Neurochemical Studies

Piperidine derivatives play a significant role in neurochemistry, where they are often used to mimic or inhibit neurotransmitter activity . 3-(Piperidin-4-yl)phenol hydrochloride can be a precursor for compounds that interact with neuroreceptors or enzymes involved in neurotransmission, providing insights into the treatment of neurological disorders.

Material Science

In material science, 3-(Piperidin-4-yl)phenol hydrochloride can contribute to the development of new organic materials with specific electrical or optical properties . Its phenolic group can participate in hydrogen bonding, which is essential for creating self-assembling materials.

Analytical Chemistry

As an analytical standard, 3-(Piperidin-4-yl)phenol hydrochloride can be used in chromatography and spectroscopy to calibrate instruments or to develop new methods for detecting similar compounds in complex mixtures .

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks for making protein degrader libraries .

Mode of Action

It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with its targets through these reactions, leading to changes in the target proteins.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Given its potential role in protein degradation , it may lead to changes in protein levels within cells, which could have various downstream effects.

Safety and Hazards

The safety information for 3-(Piperidin-4-yl)phenol hydrochloride includes hazard statements H315 and H319, indicating that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, not breathing mist, gas, or vapors, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

3-piperidin-4-ylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLLWOAOHCZOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-yl)phenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)

methanone](/img/structure/B2886498.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)